rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis
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Overview
Description
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis: is a synthetic organic compound characterized by its unique cyclobutoxy and cyclohexanamine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction where a suitable cyclobutyl halide reacts with a cyclohexanol derivative.
Amination: The cyclohexanol derivative is then converted to an amine through reductive amination, using reagents such as sodium cyanoborohydride or lithium aluminum hydride.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the amine group to a primary amine or even further to an alkane.
Substitution: The cyclobutoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products:
Oxidation: Nitroso derivatives or oxides.
Reduction: Primary amines or alkanes.
Substitution: Various substituted cyclohexanamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug development due to its amine functionality.
- Investigated for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the development of new materials with specific properties.
- Potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclobutoxy group may enhance its binding affinity or specificity, while the amine group can participate in hydrogen bonding or ionic interactions, influencing the compound’s overall activity and selectivity.
Comparison with Similar Compounds
- rac-(1R,3S)-3-aminocyclohexan-1-amine hydrochloride, cis
- rac-(1R,3S)-3-ethynylcyclohexan-1-amine hydrochloride, cis
Uniqueness:
- The presence of the cyclobutoxy group distinguishes rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis from other similar compounds, potentially offering unique reactivity and binding properties.
- Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
2694056-77-2 |
---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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